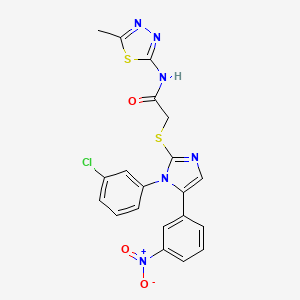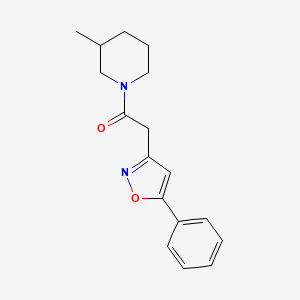
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone, also known as Methylphenidate, is a central nervous system (CNS) stimulant that is commonly used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a Schedule II controlled substance in the United States due to its potential for abuse and dependence. The purpose of
Aplicaciones Científicas De Investigación
Novel Synthetic Pathways and Chemical Modifications
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone, due to its complex structure, offers a significant opportunity for the development of new chemical synthesis methodologies and the exploration of its potential biological activities. The synthesis of similar compounds involves innovative approaches, showcasing the compound's role in advancing synthetic chemistry techniques. For example, the process for preparing related isoxazolylcarbamoyl derivatives reveals the compound's utility in generating anti-inflammatory agents through intricate chemical rearrangements and methylation processes (P. Matson, 1990).
Anticandidal and Antimicrobial Properties
Compounds structurally akin to 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone have been synthesized and evaluated for their biological activities. For instance, tetrazole derivatives have demonstrated potent anticandidal activity with minimal cytotoxic effects, highlighting the potential for developing new antimicrobial agents (Z. Kaplancıklı et al., 2014). Similarly, research into isoxazolopyridone derivatives has identified their role as allosteric metabotropic glutamate receptor 7 antagonists, suggesting applications in neurological disorder treatments (G. Suzuki et al., 2007).
Chemical Rearrangements and Novel Derivatives
The ability of isoxazole derivatives to undergo chemical rearrangements, forming novel compounds like 1,2,5-oxadiazoles, further exemplifies the chemical versatility and potential for generating new molecules with varied biological activities (V. Potkin et al., 2012). Such transformations underscore the importance of 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone and its analogs in medicinal chemistry and drug design.
Corrosion Inhibition
Research has also explored the application of structurally similar compounds in materials science, such as the use of triazole derivatives as corrosion inhibitors. These studies demonstrate the compound's potential utility beyond pharmaceuticals, offering insights into its role in protecting materials in corrosive environments (Q. Jawad et al., 2020).
Propiedades
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-6-5-9-19(12-13)17(20)11-15-10-16(21-18-15)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGMMUYUCXTQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2995428.png)
![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
![{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid](/img/structure/B2995432.png)
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)
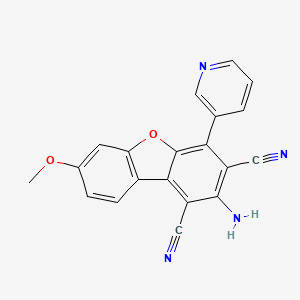
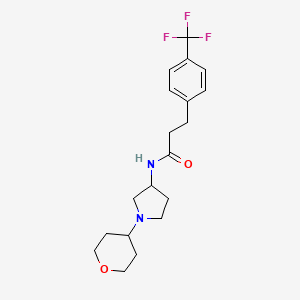
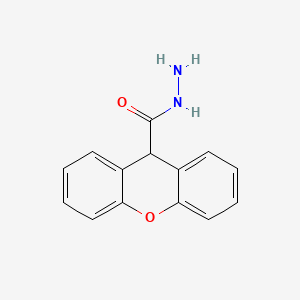
![N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2995441.png)
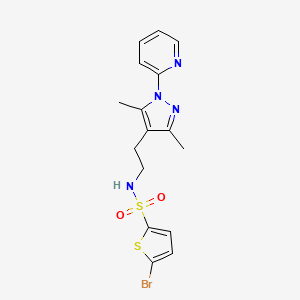
![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)

